molecular formula C10H12F2O2 B1456512 (3,5-Difluoro-4-isopropoxyphenyl)methanol CAS No. 1500606-79-0

(3,5-Difluoro-4-isopropoxyphenyl)methanol

Cat. No. B1456512
Key on ui cas rn: 1500606-79-0
M. Wt: 202.2 g/mol
InChI Key: WDYRKWQTBYUHGM-UHFFFAOYSA-N
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Patent
US07714010B2

Procedure details

To a suspension of 3,5-difluoro-4-isopropoxy-benzaldehyde (0.14 g) in EtOH (10 ml) is added NaBH4 (60.7 mg; 1.61 mmol) at 10° C. in 5 portions. The mixture is slowly warmed to RT and stirred for 3 h. After aqueous work-up (3,5-difluoro-4-isopropoxy-phenyl)-methanol is obtained which is directly chlorinated using SOCl2 (1 ml; 13.8 mmol) in CH2Cl2 (10 ml) at RT for 3 h. After aqueous work-up 5-chloromethyl-1,3-difluoro-2-isopropoxy-benzene (0.14 g) is obtained as a yellow oil which is used without further purification.
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
60.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:14])[C:9]=1[O:10][CH:11]([CH3:13])[CH3:12])[CH:5]=[O:6].[BH4-].[Na+]>CCO>[F:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:7]=[C:8]([F:14])[C:9]=1[O:10][CH:11]([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.14 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1OC(C)C)F
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
60.7 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1OC(C)C)F)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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